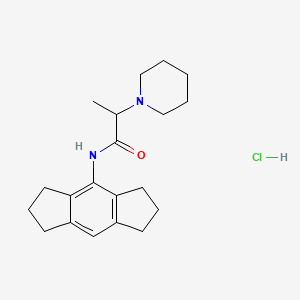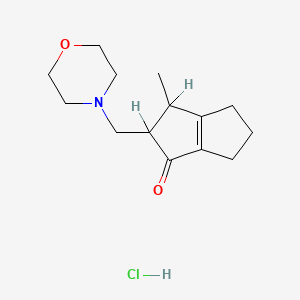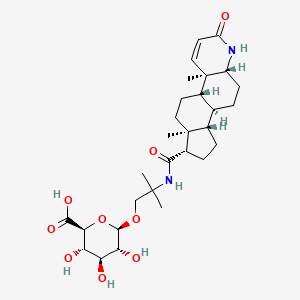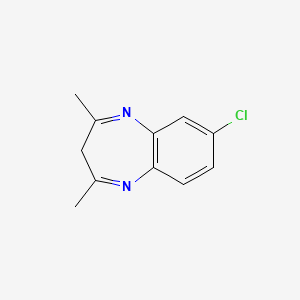
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and methyl groups at the 2nd and 4th positions on the benzodiazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the use of benzo-fused carbo- and heterocycles, which undergo expansion and cyclization reactions to form the benzodiazepine structure .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine involves binding to benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. By enhancing the binding of GABA to its receptor, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparación Con Compuestos Similares
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Chlordiazepoxide: Used in the treatment of anxiety and alcohol withdrawal symptoms.
Clobazam: Utilized for its anticonvulsant properties.
Uniqueness: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its structure allows for specific interactions with benzodiazepine receptors, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
46294-71-7 |
|---|---|
Fórmula molecular |
C11H11ClN2 |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-4,6H,5H2,1-2H3 |
Clave InChI |
UFUVNNOKYSZHJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)Cl)N=C(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




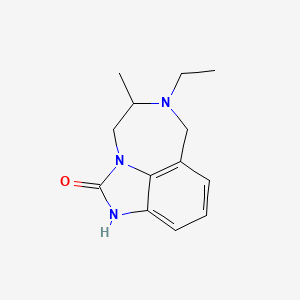


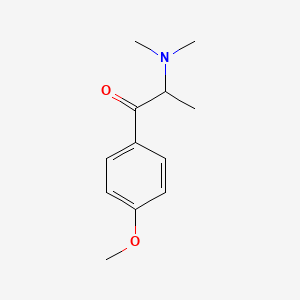
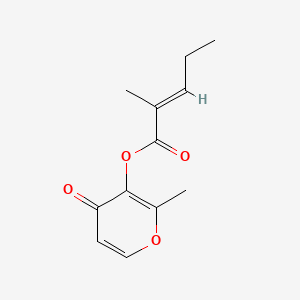


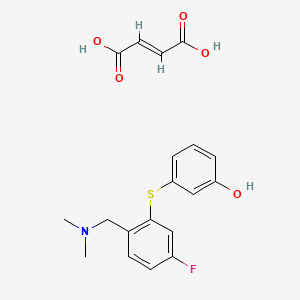
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
